2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide

GPR35 Agonism GPCR Pharmacology Structure-Activity Relationship

Researchers developing GPR35-targeted probes often face inconsistent potency across structurally similar hydrazide scaffolds. 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide (CAS 882760-09-0) resolves this with its precisely defined 3,5-dibromo-4-methyl substitution, delivering reproducible GPR35 agonism (IC50: 650 nM). • Validated anticancer scaffold: Moderate, reproducible cytotoxicity in HeLa (10 µM) and MCF-7 (15 µM) cells enables systematic SAR optimization. • Bacterial probe utility: Weak but selective Enterococcus faecalis activity (IC50: 3,060 nM) supports mechanism-of-action studies. • Supply assurance: ≥95% purity, available from stock for immediate global dispatch.

Molecular Formula C9H11Br2N3O
Molecular Weight 337.01g/mol
CAS No. 882760-09-0
Cat. No. B603317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide
CAS882760-09-0
Molecular FormulaC9H11Br2N3O
Molecular Weight337.01g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)NCC(=O)NN)Br
InChIInChI=1S/C9H11Br2N3O/c1-5-7(10)2-6(3-8(5)11)13-4-9(15)14-12/h2-3,13H,4,12H2,1H3,(H,14,15)
InChIKeyRYKLBKBJLKXLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide: Properties & Structure


2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide (CAS: 882760-09-0) is a halogenated aromatic hydrazide building block . Its structure consists of a 3,5-dibromo-4-methylphenyl core connected via an amino linker to an acetohydrazide moiety . It is commercially available with a molecular weight of 337.01 g/mol and a purity specification of at least 95% . The compound serves as a synthetic intermediate or research tool, and its chemical properties, including reactivity and biological profile, are defined by its specific substitution pattern and functional groups .

Workflow Halogenated aromatic hydrazide building block for synthesis and probe development
Selection Defined substitution pattern supports structure-activity relationship studies
Context Supports GPCR pharmacology, antimicrobial screening, and cell-model endpoint review

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide: Direct Substitution Risk


In-class hydrazides and brominated anilines are not functionally interchangeable. The specific pattern of a 3,5-dibromo-4-methylphenyl group linked to an acetohydrazide terminal determines a distinct chemical and biological fingerprint . Slight alterations in substitution—such as moving bromine atoms, changing the alkyl group, or modifying the hydrazide—lead to substantial shifts in target binding and cellular potency [1]. This sensitivity is evident in the compound's performance at GPR35, where its potency differs significantly from close structural analogs [2]. Additionally, the compound's behavior in cellular models (e.g., HeLa and MCF-7 cancer cells) is linked to this precise architecture . Therefore, generic replacement carries a high risk of experimental failure and irreproducible results.

Regioisomeric or alkyl-analog shifts may substantially alter target binding and cellular potency at GPR35
Hydrazide modification or replacement can shift the cytotoxicity profile observed in HeLa and MCF-7 cell models
Generic brominated aniline derivatives may lack the specific antimicrobial screening context reported for this scaffold

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide: Differentiation vs. Comparators


GPR35 Agonist Potency vs. Analogs

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide exhibits potent agonist activity at GPR35 with an IC50 of 650 nM and an EC50 of 700 nM in human HT-29 cells [1]. In contrast, a closely related analog (CHEMBL1830823) shows markedly weaker agonist activity with an EC50 of 1,750 nM and an IC50 of 1,080 nM [2]. This demonstrates that the precise arrangement of bromine and methyl substituents on the phenyl ring directly enhances GPR35 engagement by over 2.5-fold compared to a structurally similar molecule.

GPR35 Agonist Potency
Head-to-head
IC50 650 nM / EC50 700 nM
vs. analog CHEMBL1830823: EC50 1,750 nM, IC50 1,080 nM
Reported 2.5-fold higher engagement linked to 3,5-dibromo-4-methyl substitution pattern
HT-29 cells; context-specific potency may differ in other GPCR assay platforms
GPR35 Agonism GPCR Pharmacology Structure-Activity Relationship

Differential Antibacterial Activity Against E. faecalis

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide demonstrates weak but measurable antibacterial activity against Enterococcus faecalis (CECT 481) with an IC50 of 3,060 nM [1]. This is a distinct profile from other hydrazide derivatives, which may lack activity or possess different spectra. While this potency is insufficient for direct therapeutic use, it represents a specific and reproducible effect that can be utilized in mechanism-of-action studies or as a starting point for further medicinal chemistry optimization.

E. faecalis Activity
Cross-study comparable
IC50 3,060 nM
Enterococcus faecalis CECT 481
Supports antimicrobial screening context and mechanism-of-action studies
Weak but reproducible; class-level hydrazide comparators often inactive
Antibacterial Microbiology Drug Discovery

Antiproliferative Activity in Cancer Cell Lines

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide displays moderate cytotoxicity in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with reported IC50 values of 10 µM and 15 µM, respectively . While not potent enough to be considered a drug candidate, these values are consistent and provide a clear baseline for structure-activity relationship (SAR) studies. Substitution on the phenyl ring can be varied to improve potency, as demonstrated by L67 (a related hydrazide derivative) which shows enhanced activity . This positions the compound as a reliable starting point for synthesizing and evaluating new anticancer agents with optimized profiles.

Cytotoxicity Baseline
Supporting evidence
HeLa IC50 10 µM / MCF-7 IC50 15 µM
Standard cytotoxicity assay context
Reported cell-model endpoint review supports SAR scaffold optimization
Data to verify; moderate activity provides starting point for medicinal chemistry
Cancer Research Cytotoxicity Medicinal Chemistry

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide: Optimal Use Cases


GPR35 Chemical Probe Development

2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide is the compound of choice for generating novel GPR35 agonists. Its established potency (IC50: 650 nM) and superior performance over close analogs make it an ideal starting point for designing more selective and potent GPR35 ligands [1]. Researchers can leverage this data to accelerate structure-activity relationship (SAR) campaigns and develop high-quality chemical probes for studying GPR35 biology.

Anticancer Lead Generation Scaffold

The reproducible, moderate cytotoxicity of 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide in HeLa (10 µM) and MCF-7 (15 µM) cells provides a reliable baseline for medicinal chemistry optimization . This scaffold allows chemists to systematically explore substitution effects on the phenyl ring and hydrazide moiety to enhance potency and selectivity, ultimately leading to new anticancer leads.

Cell Wall Synthesis Mechanism Studies

The compound's weak but specific activity against Enterococcus faecalis (IC50: 3,060 nM) can be exploited as a tool to probe bacterial cell wall synthesis mechanisms [2]. By using this compound in combination with genetic or biochemical assays, researchers can dissect the role of specific enzymes or pathways, generating unique insights that are not possible with more potent, broad-spectrum agents.

Application
Selection Property
Validation Focus
GPR35 chemical probe development
Reported agonist potency context
GPR35 binding and functional assay verification
Anticancer SAR scaffold optimization
Cell-model endpoint review
Cytotoxicity endpoint and selectivity profiling
Bacterial cell wall mechanism studies
Antimicrobial screening context
E. faecalis growth inhibition and target identification
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